![molecular formula C8H16Cl2N2O B1287888 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride CAS No. 92928-18-2](/img/structure/B1287888.png)
1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride
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Overview
Description
Synthesis Analysis
The multi-step preparation of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .Molecular Structure Analysis
The molecular formula of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is C8H16Cl2N2O . The average mass is 227.131 Da and the monoisotopic mass is 226.063965 Da .Chemical Reactions Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride, includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Proteomics Research
1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride: is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins for research purposes.
Biochemical Synthesis
The compound serves as an intermediate in the synthesis of various biochemicals . It can be used to create more complex molecules through reactions such as alkylation, acylation, and others, which are fundamental in developing pharmaceuticals and other bioactive molecules.
Pharmaceutical Development
In pharmaceutical development, 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is a valuable precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs) . Its reactivity with different organic compounds makes it a versatile starting material for creating a wide range of medicinal drugs.
Analytical Chemistry
In analytical chemistry, 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride can be used as a standard or reference compound . It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of experimental results.
Chemical Education
Due to its well-defined structure and reactivity, this compound is also suitable for educational purposes in chemical laboratories . It can be used to demonstrate various chemical reactions and synthesis techniques to students and researchers learning about organic chemistry.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-chloroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYABQUJKMRQKML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590432 |
Source
|
Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride | |
CAS RN |
92928-18-2 |
Source
|
Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92928-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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